molecular formula C13H15NO3 B3052913 1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester CAS No. 480996-68-7

1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester

Cat. No.: B3052913
CAS No.: 480996-68-7
M. Wt: 233.26 g/mol
InChI Key: DBFSUHRNMQJEGX-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-methoxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-12(13(15)17-4)10-7-9(16-3)5-6-11(10)14(8)2/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFSUHRNMQJEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451779
Record name 1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480996-68-7
Record name 1H-Indole-3-carboxylic acid, 5-methoxy-1,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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